molecular formula C17H17ClN2O3 B5123940 N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B5123940
M. Wt: 332.8 g/mol
InChI Key: PABYAIRHURJIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5).

Mechanism of Action

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the allosteric site of mGluR5, which prevents the receptor from being activated by glutamate. This results in a decrease in the excitatory signaling that is mediated by mGluR5. This compound has been found to be highly selective for mGluR5, with little to no effect on other glutamate receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to decrease anxiety-like behavior in rodents, as well as reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its high selectivity for mGluR5, which allows for more precise targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One area of interest is in the development of more potent and selective mGluR5 antagonists. Another area of interest is in the use of this compound in the treatment of neurological disorders such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoyl chloride and 4-methoxybenzylamine to form the intermediate 3-chloro-2-methyl-N-(4-methoxybenzyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, this compound. The purity of this compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to be a selective antagonist for mGluR5, which is involved in many neurological processes such as learning and memory, anxiety, and addiction. This compound has been used to study the role of mGluR5 in these processes, as well as in neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-14(18)4-3-5-15(11)20-17(22)16(21)19-10-12-6-8-13(23-2)9-7-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABYAIRHURJIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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